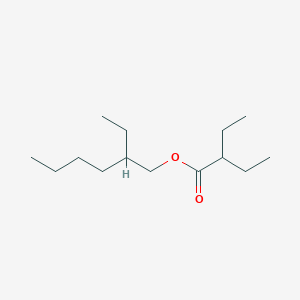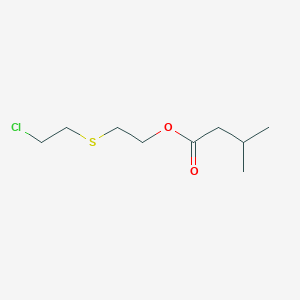
Oxo(tetradecyloxy)methaneperoxolate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(tetradecyloxy)methaneperoxolate is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
This process entails the addition of a formyl group (CHO) and a hydrogen atom to a carbon-carbon double bond, using syngas (a mixture of carbon monoxide and hydrogen) and a transition metal catalyst . The reaction conditions often include high pressures (10-100 atmospheres) and temperatures ranging from 40 to 200°C .
Industrial Production Methods
Industrial production of Oxo(tetradecyloxy)methaneperoxolate follows similar principles but on a larger scale. The process involves continuous flow reactors to maintain the necessary reaction conditions and ensure efficient production. The choice of catalyst and optimization of reaction parameters are crucial for maximizing yield and minimizing by-products .
Analyse Des Réactions Chimiques
Types of Reactions
Oxo(tetradecyloxy)methaneperoxolate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: It can be reduced under specific conditions to yield lower oxidation state compounds.
Substitution: The oxo and tetradecyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions typically occur under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction could produce alcohols or hydrocarbons .
Applications De Recherche Scientifique
Oxo(tetradecyloxy)methaneperoxolate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound’s reactivity makes it useful in studying biochemical pathways and enzyme mechanisms.
Industry: It is employed in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism by which Oxo(tetradecyloxy)methaneperoxolate exerts its effects involves the interaction of its oxo group with molecular targets. This interaction can lead to the formation of reactive intermediates that participate in various chemical transformations. The pathways involved often include the activation of carbon-carbon and carbon-oxygen bonds, facilitating the formation of new compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other metal-oxo complexes and polyoxometalates, which also contain oxo ligands and exhibit similar reactivity .
Uniqueness
What sets Oxo(tetradecyloxy)methaneperoxolate apart is its specific combination of functional groups, which confer unique reactivity and stability. This makes it particularly valuable in applications requiring precise control over chemical transformations .
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and reactivity make it a valuable tool for researchers and industry professionals alike.
Propriétés
Numéro CAS |
92228-91-6 |
|---|---|
Formule moléculaire |
C15H29O4- |
Poids moléculaire |
273.39 g/mol |
Nom IUPAC |
oxido tetradecyl carbonate |
InChI |
InChI=1S/C15H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-15(16)19-17/h17H,2-14H2,1H3/p-1 |
Clé InChI |
VELJWISQECHAKP-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCOC(=O)O[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-{3-[(4-Hydroxy-3-methoxyphenyl)methoxy]propyl}-2-methoxyphenol](/img/structure/B14371679.png)


![Ethanol, 2,2'-[[(2,4-diamino-6-pteridinyl)methyl]imino]di-(7CI)](/img/structure/B14371686.png)

![1,2-Dimethylnaphtho[2,1-B]thiophene](/img/structure/B14371696.png)



![N-{[4-(Piperidine-1-sulfonyl)phenyl]methyl}-1-benzofuran-2-carboxamide](/img/structure/B14371729.png)

![Acetic acid;bicyclo[3.2.1]octan-2-ol](/img/structure/B14371738.png)
![5-[Ethyl(difluoro)silyl]pentanoyl chloride](/img/structure/B14371742.png)
![5-Methyl-4-[(E)-(4-nitrophenyl)diazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14371747.png)
